Telmisartan tert-Butyl Ester

Übersicht

Beschreibung

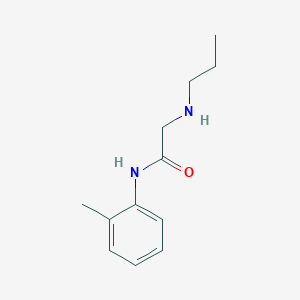

Telmisartan tert-Butyl Ester is a chemical compound with the molecular formula C37H38N4O2 . It is an angiotensin II receptor antagonist, which is indicated in the treatment of essential hypertension . It works by blocking the action of angiotensin and widening blood vessels that reduces blood pressure .

Synthesis Analysis

An efficient synthesis of Telmisartan involves a cross coupling of 4-formyl-phenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline as the key step (90% yield). The benzimidazole moiety was constructed regioselectively via a reductive amination-condensation sequence .Molecular Structure Analysis

The molecular structure of Telmisartan tert-Butyl Ester consists of a biphenyl-2-carboxylic acid group and a 1,1-dimethylethyl ester group . The molecular weight is 570.72 .Chemical Reactions Analysis

The key chemical reaction in the synthesis of Telmisartan is the cross coupling of 4-formyl-phenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline .Physical And Chemical Properties Analysis

Telmisartan tert-Butyl Ester has a density of 1.2±0.1 g/cm3, a boiling point of 780.4±70.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C. It has a molar refractivity of 173.5±0.5 cm3, a polar surface area of 62 Å2, and a molar volume of 491.0±7.0 cm3 .Wissenschaftliche Forschungsanwendungen

Pharmacology

Telmisartan tert-Butyl Ester is primarily used in pharmacology as an antihypertensive drug . It acts as an angiotensin II receptor antagonist, which is effective in treating hypertension and associated cardiovascular diseases . The compound’s efficacy in lowering blood pressure and its safety profile have been extensively studied, making it a valuable agent in clinical pharmacology .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key intermediate in the synthesis of Telmisartan. Its role is crucial in the development of improved synthetic routes for Telmisartan, which is marketed under the brand name Micardis®. The tert-Butyl Ester group is typically removed during the final stages of synthesis to yield the active pharmaceutical ingredient .

Biochemistry

Biochemically, Telmisartan tert-Butyl Ester is involved in the study of the renin-angiotensin system (RAS), which regulates blood pressure and electrolyte balance. Research involving this compound contributes to a deeper understanding of the biochemical pathways influenced by angiotensin II receptor blockers .

Clinical Research

In clinical research, Telmisartan tert-Butyl Ester is used to explore the therapeutic effects of Telmisartan. Studies focus on its long-term impact on hypertension management, potential benefits against vascular and renal damage, and its comparative efficacy against other antihypertensive agents .

Drug Development

The compound is significant in drug development, particularly in the context of impurity profiling and quality control during the commercial production of Telmisartan. It is used to ensure that the final product meets the regulatory standards set by drug legislations and pharmacopoeial guidelines .

Toxicology

In toxicological studies, Telmisartan tert-Butyl Ester is examined for its safety and potential toxic effects. As a reference material, it aids in the assessment of the compound’s behavior in biological systems and its possible impact on human health .

Analytical Chemistry

Analytical chemists utilize Telmisartan tert-Butyl Ester in the development of analytical methods for drug testing and quality assurance. Techniques such as surface solid dispersions are employed to enhance the solubility and dissolution rates of Telmisartan, which are critical parameters in pharmaceutical analysis .

Chemical Engineering

In chemical engineering, the compound is part of process optimization studies aimed at improving the efficiency and sustainability of Telmisartan production. Innovations in flow chemistry and continuous synthesis are explored to minimize waste and reduce the environmental footprint of pharmaceutical manufacturing .

Wirkmechanismus

Target of Action

Telmisartan tert-Butyl Ester, also known as 4’-[[1,4’-Dimethyl-2’-propyl(2,6’-bi-1H-benzimidazol)-1’-yl]-methyl]-1,1’-biphenyl-2-carboxylic acid 1,1-dimethylethyl ester, primarily targets the angiotensin II type 1 (AT1) receptors . These receptors play a crucial role in the renin-angiotensin system (RAS), which is a central regulator of blood pressure and electrolyte homeostasis .

Mode of Action

Telmisartan tert-Butyl Ester acts as an angiotensin II receptor antagonist (ARB) . It binds reversibly and selectively to the AT1 receptors in vascular smooth muscle and the adrenal gland . By doing so, it inhibits the action of angiotensin II, a powerful vasoconstrictor, on vascular smooth muscle, ultimately leading to a reduction in arterial blood pressure .

Biochemical Pathways

The compound’s action affects the renin-angiotensin system (RAS). In this system, renin transforms angiotensinogen into the decapeptide angiotensin I, which is then converted by the angiotensin conversion enzyme (ACE) into the octapeptide angiotensin II . Angiotensin II normally binds to its angiotensin receptor (AT1) and acts as a powerful vasoconstrictor . The binding of telmisartan tert-butyl ester to the at1 receptors inhibits this action, leading to a reduction in blood pressure .

Pharmacokinetics

Telmisartan, a related compound, is known for its excellent bioavailability and once-per-day dosage

Result of Action

The primary result of Telmisartan tert-Butyl Ester’s action is the reduction of arterial blood pressure . By blocking the action of angiotensin II, it prevents vasoconstriction and thus lowers blood pressure . This makes it useful in the treatment of hypertension, heart diseases, heart attack, and bladder diseases .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N4O2/c1-7-12-33-39-34-24(2)21-27(35-38-30-15-10-11-16-31(30)40(35)6)22-32(34)41(33)23-25-17-19-26(20-18-25)28-13-8-9-14-29(28)36(42)43-37(3,4)5/h8-11,13-22H,7,12,23H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCFLEBEWCTASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162789 | |

| Record name | Telmisartan tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Telmisartan tert-Butyl Ester | |

CAS RN |

144702-26-1 | |

| Record name | Telmisartan tert-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144702261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telmisartan tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELMISARTAN TERT-BUTYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4HLP8PW27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B115579.png)

![6-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B115582.png)

![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)